molecular formula C8H3F4NO B1335913 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate CAS No. 302912-19-2

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Cat. No.: B1335913
CAS No.: 302912-19-2
M. Wt: 205.11 g/mol
InChI Key: WGSXKYXKAARAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, also known as 1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene, is an organic building block containing an isocyanate group.

Scientific Research Applications

Chemical Synthesis and Reactions

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate has been utilized in various chemical syntheses and reactions. For instance, Blackwell et al. (1982) described its reaction with perfluoropropadiene and perfluoropropyne, leading to the formation of specific pyrazoles and triazoles with potential for further chemical applications (Blackwell, Haszeldine, & Taylor, 1982). Similarly, Kuehle and Klauke (1977) explored its use as an intermediate in the production of herbicides and insecticides, highlighting its potential in agricultural chemistry (Kuehle & Klauke, 1977).

Applications in Organic Chemistry

Fernández de Trocóniz et al. (2014) demonstrated the use of this compound in the regioselective addition of isocyanates to fluoroalkylated α,β-unsaturated imines, leading to the synthesis of fluorinated triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones. This showcases its role in the development of novel organic compounds with potential pharmaceutical applications (Fernández de Trocóniz et al., 2014).

Electrocatalysis and Material Science

In the field of material science, aromatic isocyanates like this compound have been utilized to improve the performance of Li-ion batteries. Zhang (2006) demonstrated their ability to reduce initial irreversible capacities in solid electrolyte interface (SEI) formation, contributing to enhanced cycleability in battery technology (Zhang, 2006).

Photoredox Catalysis

In recent years, the role of fluorinated isocyanates in photoredox catalysis has gained attention. Koike and Akita (2016) discussed the utility of such compounds in the fluoromethylation of carbon-carbon multiple bonds, a process crucial in the synthesis of pharmaceuticals and agrochemicals [(Koike & Akita, 2016)](Koike & Akita, 2016).

Safety and Hazards

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSXKYXKAARAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392532
Record name 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-19-2
Record name 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Fluoro-5-trifluoromethylaniline (2 g, 11.2 mmol) was dissolved in 20 mL diethylether and added concentrated hydrochloric acid (37%, 1.5 mL, 18 mmol). Upon stirring for 1 hour at 25° C. the solvent was removed in vacuo and the white solid was stripped with toluene (3×20 mL). Diphosgene (20 mL) was added to the hydrochloride salt and the mixture was refluxed over night. Excess diphosgene was removed in vacuo and the clear oil was stripped with toluene (3×20 mL). The obtained isocyanate was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.